4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
CAS No.: 2091605-64-8
Cat. No.: VC3188078
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
![4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane - 2091605-64-8](/images/structure/VC3188078.png)
Specification
CAS No. | 2091605-64-8 |
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Molecular Formula | C11H21NO2 |
Molecular Weight | 199.29 g/mol |
IUPAC Name | 4-(ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane |
Standard InChI | InChI=1S/C11H21NO2/c1-2-13-8-10-7-12-9-11(10)3-5-14-6-4-11/h10,12H,2-9H2,1H3 |
Standard InChI Key | NKNYKRWLGAGWMR-UHFFFAOYSA-N |
SMILES | CCOCC1CNCC12CCOCC2 |
Canonical SMILES | CCOCC1CNCC12CCOCC2 |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Properties
The structure of 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane can be derived from similar azaspiro compounds. Based on structural analysis and comparison with related compounds, we can determine its key properties:
Property | Value |
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Molecular Formula | C₁₂H₂₁NO₂ |
Molecular Weight | Approximately 211.30 g/mol |
Physical State | Likely a crystalline solid at room temperature |
Solubility | Probable solubility in organic solvents (e.g., DCM, methanol, ethanol); limited water solubility |
Storage Conditions | Recommended storage in sealed container at room temperature in dry conditions |
This compound shares structural similarities with 8-Oxa-2-azaspiro[4.5]decane hydrochloride, which has a molecular weight of 177.67 g/mol and is typically stored in sealed, dry conditions at room temperature .
Structural Features and Configuration
The spirocyclic backbone of 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane consists of two interconnected ring systems:
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A five-membered pyrrolidine ring containing a nitrogen atom at position 2
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A six-membered tetrahydropyran ring with an oxygen atom at position 8
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A central spiro carbon connecting both rings
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An ethoxymethyl group (CH₃CH₂OCH₂-) substituted at position 4
This arrangement creates a rigid three-dimensional structure with potential for specific molecular interactions. The ethoxymethyl substituent likely extends from the pyrrolidine ring, providing additional functionality and potentially affecting the compound's reactivity and biological properties.
Synthesis and Preparation
Direct Functionalization Approach
One potential approach involves the functionalization of the pre-formed 8-oxa-2-azaspiro[4.5]decane scaffold:
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Preparation of 8-oxa-2-azaspiro[4.5]decane as a starting material
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Generation of a carbanion at the 4-position using a strong base
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Reaction with an ethoxymethyl halide or similar electrophile
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Purification through appropriate techniques
Cyclization Strategy
An alternative approach might involve:
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Synthesis of an appropriately substituted precursor containing the ethoxymethyl group
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Formation of the spirocyclic system through a cyclization reaction
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Adjustment of oxidation states if necessary
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Final purification steps
These approaches are consistent with synthetic methods used for related spirocyclic compounds, including those mentioned in the search results.
Reaction Conditions and Parameters
Based on the synthesis of similar compounds, the following reaction conditions would likely be important for the preparation of 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane:
Parameter | Optimal Conditions |
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Solvents | Anhydrous aprotic solvents (DMF, THF, DCM) |
Temperature | Typically controlled between 0-80°C depending on the reaction step |
Atmosphere | Inert (nitrogen or argon) to prevent oxidation |
Catalysts | Potentially Lewis acids or transition metal catalysts for specific transformations |
Reaction Time | Variable depending on the step (generally 1-24 hours per reaction) |
Similar compounds from the azaspiro family typically require careful control of reaction conditions to optimize yield and purity, as observed with related compounds.
Reactivity Profile and Chemical Behavior
Functional Group Reactivity
The reactivity of 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane is determined by its constituent functional groups:
Amine Functionality
The tertiary amine at position 2 would be expected to:
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Function as a weak base, potentially forming salts with acids
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Undergo alkylation reactions with alkyl halides
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Form N-oxides with appropriate oxidizing agents
This reactivity is similar to that observed in 8-Oxa-2-azaspiro[4.5]decane hydrochloride, which exists as an acid salt of the amine functionality .
Ether Groups
The ether linkages (both in the ring and in the ethoxymethyl group) would likely:
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Show stability under basic conditions
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Be susceptible to cleavage with strong acids
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Resist nucleophilic attack under most conditions
Ethoxymethyl Substituent
The ethoxymethyl group provides additional reactivity options:
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Potential for further functionalization at the terminal carbon
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Possible oxidation to aldehyde or carboxylic acid derivatives
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Susceptibility to acid-catalyzed ether cleavage
Reaction Type | Conditions | Expected Products |
---|---|---|
Acid-Base | Reaction with acids | Ammonium salts (hydrochloride, sulfate, etc.) |
N-Alkylation | Alkyl halides, basic conditions | Quaternary ammonium derivatives |
Ether Cleavage | Strong acids (HBr, HI) | Ring-opened or dealkylated products |
Oxidation | Oxidizing agents (H₂O₂, m-CPBA) | N-oxides, oxidized ethoxymethyl derivatives |
Reduction | Metal hydrides | Potentially reduced derivatives |
These reactions are consistent with the expected behavior of azaspiro compounds with similar structural features.
Applications and Research Significance
Pharmaceutical Development
Similar spirocyclic compounds have shown promise as:
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Enzyme inhibitors, particularly for targets like SHP2 (Src Homology-2 phosphatase)
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Scaffolds for drug design, providing rigid three-dimensional frameworks
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Building blocks for compounds with specific biological activities
The search results indicate that related azaspiro compounds have been investigated for their inhibitory effects on various biological targets .
Structure-Activity Relationship Studies
The specific arrangement of functional groups in 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane provides opportunities for:
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Investigation of how the ethoxymethyl substituent affects biological activity
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Comparative studies with other azaspiro derivatives
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Development of more potent or selective derivatives through systematic modification
Synthetic Applications
4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane may serve as:
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An intermediate in multi-step synthetic pathways
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A building block for constructing more complex molecular architectures
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A template for the introduction of additional functionality
Similar spirocyclic compounds have been utilized as starting materials in various synthetic studies, as mentioned in the description of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride.
Comparative Analysis with Similar Compounds
Structural Comparison with Related Azaspiro Compounds
This comparative analysis highlights the structural relationships between 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane and other azaspiro compounds, providing context for understanding its potential properties and applications.
Property and Reactivity Correlations
Based on the properties of related compounds, we can make informed predictions about 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane:
Property | Observed in Related Compounds | Predicted for 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane |
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Basicity | Formation of stable amine salts | Likely to form stable salts with acids |
Solubility | Generally soluble in organic solvents | Expected solubility in common organic solvents like DCM, THF, methanol |
Reactivity | Reactivity at nitrogen center | Similar reactivity with potential for additional transformations at the ethoxymethyl group |
Stability | Generally stable under standard conditions | Likely stable at room temperature in sealed containers |
The hazard profile may be similar to that of 8-Oxa-2-azaspiro[4.5]decane hydrochloride, which carries warnings for potential skin and eye irritation, respiratory irritation, and harmful effects if swallowed .
Hazard Type | Potential Risk | Precautionary Statements |
---|---|---|
Acute Toxicity | May be harmful if swallowed | P261 - Avoid breathing dust/fumes/gas/mist/vapors/spray |
Skin Irritation | May cause skin irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |
Eye Irritation | May cause serious eye irritation | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing |
Respiratory Effects | May cause respiratory irritation | P261 - Avoid breathing dust/fumes/gas/mist/vapors/spray |
These hazard considerations are based on the GHS (Globally Harmonized System) classifications observed for the structurally similar 8-Oxa-2-azaspiro[4.5]decane hydrochloride .
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